(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazolone core, substituted with various functional groups, including methoxyphenyl and methoxypropylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxypropylamine to form an intermediate Schiff base. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique chemical structure and biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-hydroxyphenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-chlorophenyl)-4-{1-[(3-chloropropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups may enhance its solubility and stability, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H23N3O3/c1-12(18-10-5-11-22-3)16-13(2)19-20(17(16)21)14-6-8-15(23-4)9-7-14/h6-9,19H,5,10-11H2,1-4H3 |
InChI Key |
LPAYATIKQJJTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.